molecular formula C30H45N7O10 B12560585 L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine CAS No. 189515-97-7

L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine

Cat. No.: B12560585
CAS No.: 189515-97-7
M. Wt: 663.7 g/mol
InChI Key: VLYDWSNYNGLBIP-VUBDRERZSA-N
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Description

L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine is a synthetic peptide composed of six amino acids: tyrosine, glycine, serine, leucine, proline, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in wound healing and tissue regeneration.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Gonadorelin: A synthetic decapeptide with similar amino acid composition.

    L-alanyl-L-glutamine: A dipeptide with applications in cell culture and medicine.

Uniqueness

L-Tyrosylglycyl-L-seryl-L-leucyl-L-prolyl-L-glutamine is unique due to its specific sequence and potential biological activities. Its combination of amino acids provides distinct structural and functional properties compared to other peptides.

Properties

CAS No.

189515-97-7

Molecular Formula

C30H45N7O10

Molecular Weight

663.7 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C30H45N7O10/c1-16(2)12-21(29(45)37-11-3-4-23(37)28(44)35-20(30(46)47)9-10-24(32)40)36-27(43)22(15-38)34-25(41)14-33-26(42)19(31)13-17-5-7-18(39)8-6-17/h5-8,16,19-23,38-39H,3-4,9-15,31H2,1-2H3,(H2,32,40)(H,33,42)(H,34,41)(H,35,44)(H,36,43)(H,46,47)/t19-,20-,21-,22-,23-/m0/s1

InChI Key

VLYDWSNYNGLBIP-VUBDRERZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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